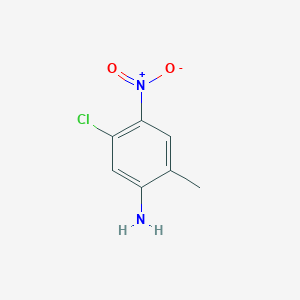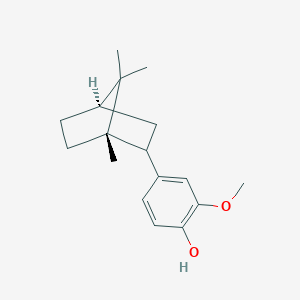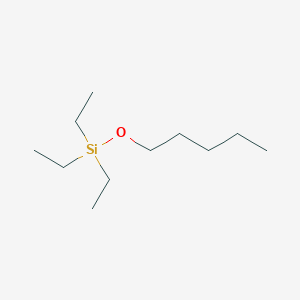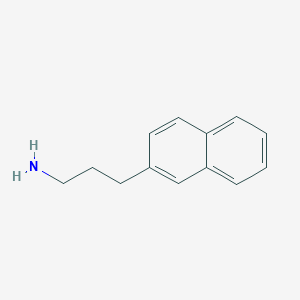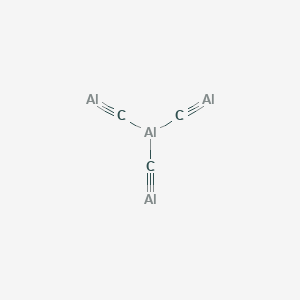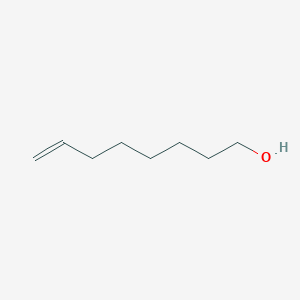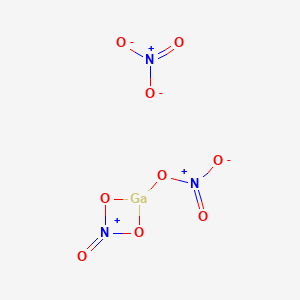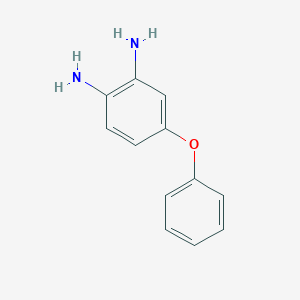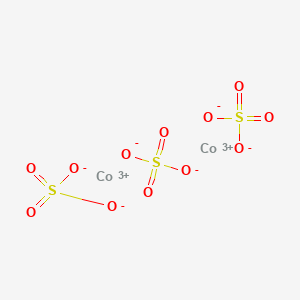
2-(Trimethylsilyl)-2H-1,2,3-triazole
Descripción general
Descripción
The trimethylsilyl group (TMS) is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom . It’s characterized by chemical inertness and a large molecular volume, making it useful in various applications . The TMS group can be used to derivatize certain non-volatile compounds such as alcohols, phenols, or carboxylic acids .
Synthesis Analysis
The synthesis of trimethylsilyl compounds often involves the use of a trimethylsilylating reagent to substitute a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . Examples of trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide .Molecular Structure Analysis
The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a trimethylsilyl compound would depend on the specific compound . For example, 2-(Trimethylsilyl)ethanol has a boiling point of 50–52 °C/10 mmHg, 71–73 °C/35 mmHg and a density of 0.825 g cm^-3 .Aplicaciones Científicas De Investigación
Medicinal and Pharmaceutical Chemistry
Triazole compounds, including 2-Trimethylsilyl-1,2,3-triazole, are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They are used as pharmacophores in drug discovery.
Agrochemistry
Triazole compounds have important application value in agrochemistry . They can be used in the development of new pesticides and fungicides.
Material Chemistry
Triazole compounds are also used in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities.
Bioconjugation and Chemical Biology
Azides, which are part of the triazole compounds, are recognized as reliable compounds to conjugate with several types of azidophiles, such as terminal alkynes and cycloalkynes . This has been utilized in broad disciplines, including the pharmaceutical sciences, chemical biology, and materials science .
Fluorescent Imaging
Triazole compounds have found applications in fluorescent imaging . They can be used as fluorescent probes for the detection and imaging of various biological targets.
Polymer Chemistry
Triazole compounds, including 2-Trimethylsilyl-1,2,3-triazole, are used in polymer chemistry . They can be incorporated into polymers to improve their properties or to introduce new functionalities .
Synthesis of Bioactive Nucleoside Analogues
A simple method to synthesize bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole from alkyne and azido at various temperatures was reported . Various azides and alkynes as substrates participated in reactions, which had been successfully used in the synthesis of bioactive nucleoside analogues .
Sequential Conjugation Methods
The recent remarkable progress in azide chemistry has realized sequential conjugation methods with selective 1,2,3-triazole formation . On the basis of the diverse reactivities of azides and azidophiles, including terminal alkynes and cycloalkynes, various selective reactions to furnish triazoles and a wide range of platform molecules, such as diynes, diazides, triynes, and triazides, have been developed .
Supramolecular Chemistry
Triazole compounds, including 2-Trimethylsilyl-1,2,3-triazole, have found broad applications in supramolecular chemistry . They can be used to create complex structures through non-covalent interactions.
Synthesis of Bioactive Nucleoside Analogues
In 2013, a simple method to synthesize bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole from alkyne and azido at various temperatures was reported . Various azides and alkynes as substrates participated in reactions, which had been successfully used in the synthesis of bioactive nucleoside analogues .
Supramolecular Chemistry
Triazole compounds, including 2-Trimethylsilyl-1,2,3-triazole, have found broad applications in supramolecular chemistry . They can be used to create complex structures through non-covalent interactions .
Safety And Hazards
The safety and hazards associated with a trimethylsilyl compound would depend on the specific compound. For example, trimethylsilyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
trimethyl(triazol-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3Si/c1-9(2,3)8-6-4-5-7-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPOVSQQYMUIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1N=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383025 | |
| Record name | 2-(Trimethylsilyl)-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)-2H-1,2,3-triazole | |
CAS RN |
13518-80-4 | |
| Record name | 2-(Trimethylsilyl)-2H-1,2,3-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13518-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trimethylsilyl)-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1,2,3-Triazole, 2-(trimethylsilyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



